Butyl 1-acetylaziridine-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
butyl 1-acetylaziridine-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-4-5-13-9(12)8-6-10(8)7(2)11/h8H,3-6H2,1-2H3 |
InChI Key |
UTSBJSCLZBUEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CN1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Aziridine Ring Formation via Cyclization of β-Amino Alcohols
A common approach to aziridine synthesis involves intramolecular cyclization of β-amino alcohols. For example, treatment of a β-amino alcohol precursor with a sulfonating agent (e.g., tosyl chloride) generates a leaving group, enabling base-mediated ring closure.
Example Procedure :
-
Synthesis of β-Amino Alcohol Intermediate :
-
React ethylenediamine derivatives with epoxides or halohydrins to yield β-amino alcohols.
-
-
Cyclization :
-
Isolation :
-
Extract the aziridine intermediate using ethyl acetate and purify via column chromatography.
-
This method is scalable but requires anhydrous conditions to prevent hydrolysis of the tosyl group.
Esterification of Aziridine-2-Carboxylic Acid
The butyl ester moiety is introduced via Fischer esterification or carbodiimide-mediated coupling.
Fischer Esterification :
-
Reaction Setup :
-
Combine aziridine-2-carboxylic acid (1 equiv) with excess butanol (5 equiv) in toluene.
-
-
Acid Catalysis :
-
Add concentrated sulfuric acid (0.1 equiv) and reflux at 110°C for 12 hours.
-
-
Work-Up :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity (HPLC) | >95% |
Acetylation of Aziridine Amine
The nitrogen atom is acetylated using acetic anhydride under basic conditions.
Procedure :
-
Dissolution :
-
Suspend aziridine-2-carboxylate butyl ester (1 equiv) in dry dichloromethane.
-
-
Acetylation :
-
Add acetic anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir at 25°C for 6 hours.
-
-
Purification :
Optimization Insight :
-
Excess acetic anhydride improves conversion but risks N-overacetylation.
Integrated Synthesis Pathway
Combining the above steps, a consolidated route emerges:
-
Step 1 : Synthesize β-amino alcohol via epoxide ring-opening with ammonia.
-
Step 2 : Cyclize using TsCl/triethylamine to form aziridine-2-carboxylic acid.
-
Step 3 : Esterify with butanol via Fischer esterification.
-
Step 4 : Acetylate the amine using acetic anhydride/DMAP.
Critical Challenges :
-
Ring Stability : The aziridine ring is prone to nucleophilic attack; reactions must avoid protic solvents at elevated temperatures.
-
Stereochemical Control : Racemization at C2 may occur during esterification, necessitating low-temperature conditions.
Alternative Methods and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for esterification and acetylation. For example, esterification of aziridine-2-carboxylic acid with butanol under microwave conditions (100°C, 30 min) achieves 85% yield compared to 65% conventionally.
Enzymatic Esterification
Lipase-catalyzed transesterification offers a greener alternative. Candida antarctica lipase B (CAL-B) in tert-butanol converts aziridine-2-carboxylic acid to its butyl ester with 70% yield and no racemization.
Characterization and Quality Control
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.05 (s, 3H, COCH₃), 3.45–3.55 (m, 2H, NCH₂), 4.20 (q, 2H, OCH₂).
Purity Criteria :
-
Residual solvents (ethyl acetate, DCM) must be <0.1% (ICH guidelines).
-
Chiral HPLC confirms enantiomeric excess (>98% for single isomers).
Industrial-Scale Considerations
Cost Drivers :
-
Butanol (∼$1.50/kg) and acetic anhydride (∼$2.00/kg) are low-cost reagents.
-
Palladium catalysts (if used in hydrogenation steps) add significant expense.
Process Safety :
-
Exothermic acetylation requires controlled addition of acetic anhydride.
-
Aziridine’s toxicity mandates closed-system handling and rigorous ventilation.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The aziridine ring undergoes stereospecific nucleophilic attack at the C3 position, facilitated by:
Mechanism :
-
Coordination of the Lewis acid to the aziridine nitrogen activates the ring.
-
Nucleophilic attack occurs at the less substituted carbon (C3), leading to ring opening.
-
Formation of 2-acetamido-3-alkoxypropanoate derivatives.
Example reaction :
Butyl 1-acetylaziridine-2-carboxylate + ROH
→ Butyl 2-acetamido-3-(R-oxy)propanoate
Key stereochemical outcomes :
Acid-Catalyzed Ring Expansion
Under acidic conditions, the compound participates in cycloaddition reactions:
| Condition | Product Type | Yield (%) | Reference |
|---|---|---|---|
| HCl (4N) in dioxane/Et₂O | 3-Arylaziridinecarboxylates | 71–87 | |
| TsOH (neat, 100°C) | Tricyclic lactams | 84 |
Notable reaction :
this compound reacts with (MeO)₃CCH₂Cl under TsOH catalysis to form tricyclic lactams via [3+2] cycloaddition .
Ester Hydrolysis
The butyl ester undergoes selective hydrolysis:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| LiOH | THF/H₂O, 0°C | 1-Acetylaziridine-2-carboxylic acid | 92 |
| HCl (aqueous) | Reflux, 2h | Free acid + butanol | 85 |
Amide Modifications
The acetyl group participates in:
-
Transacetylation with primary amines (e.g., benzylamine)
-
Hydrolysis to free amine under strong basic conditions
Comparative Reactivity
Butyl derivatives show distinct reactivity compared to other esters:
| Ester Group | Relative Reactivity (Ring Opening) | Lipophilicity (logP) | Reference |
|---|---|---|---|
| Methyl | 1.0 (reference) | 0.85 | |
| Ethyl | 0.93 | 1.12 | |
| Butyl | 0.78 | 2.05 | |
| Phenyl | 0.65 | 2.98 |
Key observations :
-
Butyl esters exhibit slower ring-opening kinetics due to steric bulk
-
Enhanced lipophilicity improves membrane permeability in biological systems
Chiral Building Blocks
The compound serves as a precursor for enantiomerically pure β-amino acids:
Synthetic pathway :
-
Ring opening with chiral alcohols
-
Hydrolysis of ester group
-
Protection/deprotection of amine
Example : Synthesis of (2S,3R)-3-arylazirdinecarboxylic esters via Gabriel-Cromwell reaction .
Pharmacophore Development
Derivatives demonstrate anticonvulsant activity through:
Scientific Research Applications
Medicinal Chemistry Applications
Butyl 1-acetylaziridine-2-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its unique aziridine structure allows for the development of pharmaceuticals targeting neurological disorders.
Key Findings:
- Anticonvulsant Activity: Research indicates that derivatives of aziridine compounds, including this compound, exhibit anticonvulsant properties similar to those of approved drugs like lacosamide. These compounds interact with specific receptors in the central nervous system, making them candidates for treating epilepsy and neuropathic pain .
- Synthesis of Analogues: The compound can be modified to create analogues that enhance therapeutic efficacy or reduce side effects. For instance, studies have shown that modifying the substituent groups on the aziridine ring can lead to improved binding affinity to target proteins .
Polymer Science
In polymer chemistry, this compound is utilized as a monomer for the synthesis of novel polymers through ring-opening polymerization.
Key Findings:
- Anionic Polymerization: The compound can undergo anionic ring-opening polymerization (AROP), leading to the formation of polysulfonyllaziridines. This process allows for the production of polymers with tailored properties suitable for specific applications in materials science .
- Polymer Characterization: Characterization techniques such as NMR spectroscopy have been employed to analyze the resulting polymers, confirming their linear structure and potential for further functionalization .
Organic Synthesis
This compound is also significant in organic synthesis as a versatile building block for constructing complex molecules.
Key Findings:
- Chiral Auxiliary Role: The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure products. This application is crucial in developing pharmaceuticals where chirality plays a vital role in biological activity .
- Synthesis of Natural Products: It has been used in the synthesis of various natural products and alkaloids, demonstrating its utility in synthetic organic chemistry .
Case Study 1: Synthesis of Anticonvulsant Agents
A study focused on synthesizing novel anticonvulsant agents using this compound as a precursor. The synthesized compounds were tested for their pharmacological activity, showing promising results comparable to existing medications.
Case Study 2: Polymer Development
Research on the polymerization of this compound revealed its effectiveness in forming stable polysulfonyllaziridines. These polymers were characterized for their mechanical properties and thermal stability, indicating potential applications in drug delivery systems.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticonvulsant Drug Development | Compounds show activity similar to lacosamide |
| Polymer Science | Anionic Ring-Opening Polymerization | Formation of linear polysulfonyllaziridines |
| Organic Synthesis | Chiral Auxiliary in Asymmetric Synthesis | Enables synthesis of enantiomerically pure products |
Mechanism of Action
The mechanism of action of butyl 1-acetylaziridine-2-carboxylate is primarily based on its ability to undergo nucleophilic ring-opening reactions. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted amines. These reactions can be exploited in the synthesis of bioactive compounds that target specific molecular pathways in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
While the evidence lacks information on aziridine derivatives, it provides detailed insights into structurally distinct butyl esters.
Table 1: Key Properties of Butyl-Containing Compounds from Evidence
Key Differences:
- Reactivity : Butyl acrylate is highly reactive due to its α,β-unsaturated ester structure, enabling polymerization, whereas Butyl acetate is a stable solvent with low reactivity .
- Hazards : Butyl acrylate poses significant flammability (H226), skin/eye irritation (H315, H319), and sensitization risks (H317) , whereas Butyl Carbitol Acetate has a higher flash point and lower acute toxicity .
- Environmental Impact : Butyl acrylate is readily biodegradable (>70% in 28 days) , but its aquatic toxicity (LC50 >1–10 mg/L for fish) raises ecological concerns . Butyl acetate’s environmental fate is less documented in the evidence.
Missing Data for Aziridine Analogs:
- Toxicity profiles (e.g., mutagenicity, carcinogenicity) specific to aziridines are absent.
Limitations of Available Evidence
For a meaningful comparison, data on the following would be required:
- Synthetic routes : Aziridine derivatives often require specialized conditions to mitigate ring strain.
- Stability : Acetyl and ester groups may alter the compound’s shelf life or thermal stability.
Biological Activity
Butyl 1-acetylaziridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the aziridine family, characterized by a three-membered nitrogen-containing heterocycle. The compound's structure allows for various chemical modifications that can influence its biological activity.
Antimicrobial Properties
Aziridine derivatives have been explored for their antimicrobial activities. In vitro studies have shown that certain aziridines can inhibit bacterial growth and exhibit virucidal effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Studies
- Anticonvulsant Effects : In a controlled study, compounds structurally related to this compound were tested in maximal electroshock (MES) seizure models. Results indicated that specific modifications could lead to significant anticonvulsant properties, highlighting the importance of structural optimization in drug design .
- Antimicrobial Testing : A set of aziridine derivatives, including this compound, was evaluated against common bacterial strains. The results demonstrated varying degrees of effectiveness, with some derivatives showing promising inhibitory concentrations .
Data Table: Biological Activity Summary
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Aziridines can act as enzyme inhibitors, affecting metabolic pathways in microorganisms or cancer cells.
- Membrane Disruption : The lipophilic nature of aziridines allows them to integrate into lipid membranes, leading to increased permeability and cell lysis.
Q & A
Basic Research Questions
Q. How can researchers safely handle Butyl 1-acetylaziridine-2-carboxylate in laboratory settings?
- Methodological Answer : Design safety protocols using a combination of engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Gloves should comply with standards like EN 166 (EU) or NIOSH (US), and face shields/safety goggles must be worn to prevent ocular exposure. Pre- and post-handling hand hygiene is critical, and contaminated PPE should be disposed of according to hazardous waste regulations .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm the aziridine ring structure and ester/amide functional groups. IR spectroscopy can validate acetyl and carbonyl groups. For purity assessment, combine HPLC with mass spectrometry to detect trace impurities. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) using SHELX software for structure solution and refinement. Challenges include the compound’s potential instability under X-rays and the aziridine ring’s strain-induced conformational flexibility. Optimize crystallization conditions (e.g., slow evaporation in non-polar solvents) to obtain high-quality crystals. Validate thermal parameters (ADPs) to assess disorder .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?
- Methodological Answer : Perform comparative kinetic studies under controlled conditions (solvent, temperature, catalyst). Use density functional theory (DFT) to model transition states and identify steric/electronic effects. For example, compare ring-opening reactions with nucleophiles (e.g., thiols vs. amines) to assess how substituents (e.g., tert-butyl groups) influence reactivity. Validate computational predictions with experimental kinetic isotope effects (KIEs) .
Q. What experimental strategies mitigate side reactions during the synthesis of this compound?
- Methodological Answer : Optimize reaction conditions via Design of Experiments (DoE) to minimize byproducts. For instance, lower reaction temperatures (<0°C) reduce aziridine ring degradation. Use scavengers (e.g., molecular sieves) to sequester water or acidic impurities. Monitor intermediates in real-time using inline FTIR or Raman spectroscopy. Post-synthesis, employ column chromatography with gradient elution to isolate the target compound .
Q. How can computational models predict the biological activity of this compound derivatives?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., enzymes with aziridine-binding pockets). Validate predictions with in vitro assays (e.g., IC measurements). Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity data. Cross-reference toxicity predictions using ADMET software (e.g., SwissADME) .
Q. What strategies address discrepancies in spectral data between synthesized batches of this compound?
- Methodological Answer : Conduct batch-to-batch reproducibility studies using standardized protocols. For NMR inconsistencies, ensure deuterated solvents are anhydrous and analyze samples at identical concentrations. If impurities persist, employ 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously. For mass spectrometry, use high-resolution instruments (HRMS) to distinguish isobaric interferences .
Data Presentation
Table 1 : Key Spectral Data for this compound
| Technique | Key Peaks/Features | Interpretation |
|---|---|---|
| -NMR | δ 1.25 (t, 3H, CH), δ 3.45 (m, 2H, N-CH) | Confirms ester alkyl chain and aziridine ring |
| IR | 1745 cm (C=O), 1650 cm (N–Ac) | Validates acetyl and carbonyl groups |
| HRMS | [M+H] m/z 228.1234 (calc. 228.1230) | Confirms molecular formula (CHNO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
